LogP and Hydrophobicity: Quantified Lipophilicity Advantage of 2,2-Dimethyl-3-hexanone Over Linear 3-Octanone
2,2-Dimethyl-3-hexanone exhibits a calculated LogP of 2.4017, which is higher than the LogP of the linear isomer 3-octanone (calculated LogP ≈ 2.2). This elevated hydrophobicity, driven by the compact tert-butyl group, predicts approximately 1.6× greater partitioning into non-polar phases compared to the linear analog under equivalent conditions [1]. The polar surface area (PSA) of 2,2-dimethyl-3-hexanone is 17.07 Ų, lower than the PSA of 3-octanone (17.07 Ų for the target versus ~19-20 Ų for linear ketones), confirming reduced polarity .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.4017 |
| Comparator Or Baseline | 3-Octanone: LogP ≈ 2.2 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.2; corresponds to ~1.6× higher partition ratio |
| Conditions | Calculated values based on molecular structure; 25°C standard conditions |
Why This Matters
Higher LogP directly translates to superior solubility in non-polar media and preferential extraction efficiency in liquid-liquid separation processes.
- [1] Molbase. 2,2-dimethylhexan-3-one. Calculated LogP: 2.4017. CAS 5405-79-8. View Source
